[4-(4-Cyanophenyl)phenyl] 4-decylbenzoate
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Overview
Description
[4-(4-Cyanophenyl)phenyl] 4-decylbenzoate is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a cyanophenyl group and a decylbenzoate moiety, which contribute to its distinct properties.
Preparation Methods
The synthesis of [4-(4-Cyanophenyl)phenyl] 4-decylbenzoate typically involves a multi-step process. The initial step often includes the preparation of the cyanophenyl intermediate, followed by its coupling with a decylbenzoate derivative under specific reaction conditions. Industrial production methods may involve optimized reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
[4-(4-Cyanophenyl)phenyl] 4-decylbenzoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of cellular processes and signaling pathways. In medicine, it is being investigated for its potential therapeutic effects. Additionally, it has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of [4-(4-Cyanophenyl)phenyl] 4-decylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
[4-(4-Cyanophenyl)phenyl] 4-decylbenzoate can be compared with other similar compounds, such as [4-(4-Cyanophenyl)phenyl] 4-octylbenzoate and [4-(4-Cyanophenyl)phenyl] 4-dodecylbenzoate. These compounds share a similar core structure but differ in the length of the alkyl chain. The unique properties of this compound, such as its specific biological activities and chemical reactivity, distinguish it from these related compounds.
Properties
IUPAC Name |
[4-(4-cyanophenyl)phenyl] 4-decylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33NO2/c1-2-3-4-5-6-7-8-9-10-24-11-17-28(18-12-24)30(32)33-29-21-19-27(20-22-29)26-15-13-25(23-31)14-16-26/h11-22H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJNPKLCLCFNPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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